molecular formula C17H8Cl3N3O2S2 B11286750 8-Chloro-N-(3,5-dichlorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

8-Chloro-N-(3,5-dichlorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

Cat. No.: B11286750
M. Wt: 456.8 g/mol
InChI Key: MLUWROANBTUDMZ-UHFFFAOYSA-N
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Description

8-Chloro-N-(3,5-dichlorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a complex organic compound that belongs to the class of thiazoloquinazolines. This compound is characterized by its unique structure, which includes a thiazole ring fused with a quinazoline ring, and multiple chlorine substitutions. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-N-(3,5-dichlorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate arylamine in the presence of a base such as triethylamine. This intermediate is then subjected to cyclization with a thioamide to form the thiazoloquinazoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recycling and purification steps are also integrated to minimize waste and improve the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-N-(3,5-dichlorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols, alkoxides; reactions often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Chloro-N-(3,5-dichlorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • 2,6-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-Dichlorophenyl)-2-nitrobenzamide

Uniqueness

Compared to these similar compounds, 8-Chloro-N-(3,5-dichlorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide stands out due to its unique thiazoloquinazoline core structure, which imparts distinct chemical and biological properties. This structural uniqueness allows for a broader range of applications and potentially more potent biological activities .

Properties

Molecular Formula

C17H8Cl3N3O2S2

Molecular Weight

456.8 g/mol

IUPAC Name

8-chloro-N-(3,5-dichlorophenyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide

InChI

InChI=1S/C17H8Cl3N3O2S2/c18-7-1-2-11-12(6-7)23-14(22-15(11)24)13(27-17(23)26)16(25)21-10-4-8(19)3-9(20)5-10/h1-6H,(H,21,25)(H,22,24)

InChI Key

MLUWROANBTUDMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N3C(=C(SC3=S)C(=O)NC4=CC(=CC(=C4)Cl)Cl)NC2=O

Origin of Product

United States

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